molecular formula C17H14BrN3O B3558340 2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol

2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol

Cat. No.: B3558340
M. Wt: 356.2 g/mol
InChI Key: ITTBNSBANZGQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol is a complex organic compound that features a bromophenyl group, an amino group, a methylpyrimidinyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent introduction of the bromophenyl and phenol groups. One common method involves the reaction of 4-bromoaniline with 2-chloro-6-methylpyrimidine under basic conditions to form the intermediate 2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}amine. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring and the phenol group allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-(4-bromoanilino)-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-11-10-16(20-13-8-6-12(18)7-9-13)21-17(19-11)14-4-2-3-5-15(14)22/h2-10,22H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTBNSBANZGQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol
Reactant of Route 2
2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol
Reactant of Route 3
2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol
Reactant of Route 4
Reactant of Route 4
2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol
Reactant of Route 5
2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol
Reactant of Route 6
Reactant of Route 6
2-{4-[(4-Bromophenyl)amino]-6-methylpyrimidin-2-yl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.